Product packaging for Xylogranatin B(Cat. No.:)

Xylogranatin B

Cat. No.: B1257876
M. Wt: 642.7 g/mol
InChI Key: FOIBRFBSPKGPOD-MKNWTFHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xylogranatin B is a limonoid alkaloid natural product isolated from the Chinese mangrove plant, Xylocarpus granatum . This compound belongs to a fascinating class of terpenoids characterized by a structurally demanding tetrasubstituted pyridine core embedded within a complex polycyclic framework . The biosynthesis of such limonoid alkaloids is proposed to involve a fascinating skeletal rearrangement of a mexicanolide-type precursor, culminating in a retro-aldol reaction and the incorporation of a nitrogen atom to form the central pyridine ring . The synthetic approach to this challenging structure has been achieved via a convergent strategy, employing a 6π-electrocyclization/oxidative aromatization to construct its core skeleton . Research into limonoid alkaloids related to this compound has shown compelling biological activities. These compounds have been identified as structurally novel inhibitors of PTP1B, a protein target involved in signaling pathways related to diabetes, obesity, and oncogenesis . Furthermore, studies on related tetranortriterpenoids from Xylocarpus granatum have displayed moderate neuroprotective effects against H2O2-induced neurotoxicity in PC12 cells . The plant Xylocarpus granatum has a history of traditional use for treating various ailments, including diarrhea, fever, and malaria, which underpins the pharmacological interest in its chemical constituents . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H42O12 B1257876 Xylogranatin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H42O12

Molecular Weight

642.7 g/mol

IUPAC Name

[(1R,3R,4R,6R)-6-[(R)-acetyloxy-[(1R,5R,8aR)-1-(furan-3-yl)-5-hydroxy-8a-methyl-3,6-dioxo-7,8-dihydro-1H-isochromen-5-yl]methyl]-3-(2-methoxy-2-oxoethyl)-2,2,4-trimethyl-5-oxocyclohexyl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C34H42O12/c1-9-17(2)31(40)46-29-26(27(39)18(3)21(32(29,5)6)14-24(37)42-8)30(44-19(4)35)34(41)22-15-25(38)45-28(20-11-13-43-16-20)33(22,7)12-10-23(34)36/h9,11,13,15-16,18,21,26,28-30,41H,10,12,14H2,1-8H3/b17-9+/t18-,21-,26-,28+,29-,30-,33-,34+/m1/s1

InChI Key

FOIBRFBSPKGPOD-MKNWTFHLSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1[C@@H](C(=O)[C@@H]([C@H](C1(C)C)CC(=O)OC)C)[C@H]([C@]2(C(=O)CC[C@@]3(C2=CC(=O)O[C@H]3C4=COC=C4)C)O)OC(=O)C

Canonical SMILES

CC=C(C)C(=O)OC1C(C(=O)C(C(C1(C)C)CC(=O)OC)C)C(C2(C(=O)CCC3(C2=CC(=O)OC3C4=COC=C4)C)O)OC(=O)C

Synonyms

xylogranatin B

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Xylogranatin B

Botanical Sources and Geographic Distribution of Xylogranatin B-Producing Organisms

This compound is primarily associated with a specific mangrove species, providing a focused area for its sourcing. The geographical location of these plants can also play a role in the presence and potential yield of this compound.

Primary Isolation from Xylocarpus granatum (Mangrove Species)

The principal natural source of this compound is the mangrove plant Xylocarpus granatum. This species, belonging to the Meliaceae family, is the organism from which this compound and its structural analogues have been consistently isolated. Research has identified Xylocarpus granatum as a rich source of diverse limonoids, with this compound being a significant constituent acs.orgnih.govcore.ac.uknih.gov. Scientific studies that have successfully isolated this compound often specify the collection of plant material from particular geographic locations. For instance, specimens of Xylocarpus granatum from the mangrove forests of Hainan Province in China have been a recurring source for the isolation of this compound nih.govnih.gov.

Exploration of Specific Plant Parts for this compound Content

Scientific investigations have delved into various parts of the Xylocarpus granatum plant to determine the distribution of this compound. The compound is not uniformly present throughout the plant, with studies indicating its localization in specific tissues. Research has confirmed the presence of this compound in the leaves, seeds, fruits, and twigs of Xylocarpus granatum core.ac.uktandfonline.com. This distribution suggests that these plant parts are all viable sources for the extraction of this particular limonoid. The following table summarizes the documented presence of this compound in different parts of the plant.

Plant PartPresence of this compound
LeavesConfirmed nih.govcore.ac.uktandfonline.com
SeedsConfirmed core.ac.uk
FruitsConfirmed core.ac.uknih.gov
TwigsConfirmed core.ac.uktandfonline.com

Research-Scale Extraction and Chromatographic Isolation Techniques for this compound

The isolation of this compound from its natural source is a multi-step process that involves initial extraction followed by sophisticated chromatographic purification. These methods are designed to separate the complex mixture of phytochemicals present in the plant material to yield the pure compound.

The general workflow for isolating this compound begins with the collection and drying of the plant material, such as the leaves, fruits, or seeds of Xylocarpus granatum. The dried material is then powdered to increase the surface area for solvent extraction. A common initial extraction method involves the use of ethanol (B145695) researchgate.net.

Following the initial extraction, a series of liquid-liquid partitioning steps are often employed to separate compounds based on their polarity. The ethanolic extract is typically subjected to sequential extraction with solvents of increasing polarity, such as petroleum ether and ethyl acetate (B1210297) researchgate.net. This process helps to fractionate the crude extract, concentrating the limonoids, including this compound, in the ethyl acetate fraction.

The subsequent and most critical stage in the purification of this compound involves various chromatographic techniques. Researchers commonly use a combination of these methods to achieve high purity. The process often includes:

Silica (B1680970) Gel Column Chromatography: The ethyl acetate extract is subjected to column chromatography on silica gel. Different solvent systems are used to elute the compounds, separating them based on their affinity for the stationary phase.

Sephadex LH-20 Gel Chromatography: This technique is often used for further purification, separating compounds based on their size and polarity.

Preparative High-Performance Liquid Chromatography (HPLC): The final step in achieving highly pure this compound typically involves preparative HPLC, often using a reversed-phase C18 column researchgate.net. This high-resolution technique allows for the fine separation of closely related compounds.

The following table provides a generalized overview of the research-scale isolation process for limonoids like this compound from Xylocarpus granatum.

StepTechniqueDescription
1. Extraction Solvent ExtractionDried and powdered plant material is extracted with ethanol.
2. Fractionation Liquid-Liquid PartitioningThe crude extract is sequentially partitioned with petroleum ether and ethyl acetate to separate compounds based on polarity.
3. Initial Purification Silica Gel Column ChromatographyThe ethyl acetate fraction is chromatographed on a silica gel column to separate major compound classes.
4. Further Purification Sephadex LH-20 ChromatographyFractions containing limonoids are further purified using Sephadex LH-20.
5. Final Purification Preparative HPLCThe final purification to obtain pure this compound is achieved using preparative reversed-phase HPLC.

Biosynthetic Pathways and Intermediates of Xylogranatin B

Proposed Biogenetic Route of Xylogranatin B from Tetranortriterpenoid Precursors

This compound (Xylogranatopyridine B) is hypothesized to originate from tetranortriterpenoid precursors, which serve as foundational scaffolds for a wide array of limonoids 117.78.60bidd.group. Investigations into various xylogranatins, such as Xylogranatins F-R, have led to the proposal of novel biogenetic pathways for tetranortriterpenoids nih.govnih.gov.

A significant biogenetic hypothesis for pyridine-containing limonoid alkaloids, including Xylogranatopyridine B, suggests their derivation from a mexicanolide-type limonoid featuring a C9-hydroxyl group nih.govnsf.gov. This pathway posits that following the formation of a C9-alkoxide, a retro-aldol reaction ensues, leading to the cleavage of the C9-C10 linkage nih.gov. These precise rearrangements and transformations are believed to culminate in the formation of the characteristic tetrasubstituted pyridine (B92270) core found in Xylogranatopyridine B bidd.groupnih.govnsf.gov.

An alternative or complementary pathway involves oxidative cleavage. For instance, Protothis compound, a protolimonoid isolated from Xylocarpus granatum, has been proposed as a crucial biosynthetic intermediate that undergoes an oxidative cleavage pathway to yield limonoids dcmhi.com.cn. This underscores the vital role of oxidative processes in shaping the structural diversity inherent to these compounds.

Enzymatic Steps and Transformations in this compound Biosynthesis

While specific enzymes catalyzing each step in the biosynthesis of this compound are not extensively detailed in current literature, the proposed biogenetic routes imply a sequence of complex chemical transformations that are typically enzyme-mediated in biological systems. These transformations include:

Oxidative Cleavage: Essential for modifying the carbon skeleton, as seen in the proposed conversion of protolimonoids like Protothis compound into more complex limonoids dcmhi.com.cn.

Skeletal Rearrangements: The formation of the unique rearranged A-ring in Xylogranatopyridine B, when compared to Xylogranatopyridine A, points to a significant rearrangement step during its biosynthesis 117.78.60.

Carbon-Carbon Bond Cleavage and Formation: The proposed retro-aldol reaction, which involves the scission of the C9-C10 bond in mexicanolide-type limonoids, followed by condensation with an ammonia (B1221849) equivalent to construct the pyridine ring, exemplifies the precise bond manipulations characteristic of biosynthetic pathways nih.govnsf.gov.

Cyclization and Aromatization: The assembly of the central pyridine ring from an acyclic or partially cyclic precursor necessitates discrete cyclization and subsequent aromatization steps nsf.gov.

These chemically described steps are understood to be precisely controlled and facilitated by specific enzymes within the plant's metabolic machinery, ensuring the high stereospecificity and regioselectivity observed in natural product synthesis.

Identification and Role of Key Biosynthetic Intermediates (e.g., Prexylogranatopyridine)

Several compounds have been identified or proposed as pivotal intermediates in the biosynthetic pathway of this compound and its related limonoid alkaloids:

Prexylogranatopyridine: This limonoid, distinguished by an unusual C-8-C-30 linkage, is considered a common biosynthetic precursor for both Xylogranatopyridine A and Xylogranatopyridine B 117.78.60nih.gov. Its unique structural features suggest it acts as a critical branching point in the pathway leading to these pyridine-containing limonoids.

Protothis compound: Isolated from Xylocarpus granatum, Protothis compound is a protolimonoid hypothesized to be a key intermediate in an oxidative cleavage pathway that leads to the formation of various limonoids dcmhi.com.cn. Its discovery provided direct evidence for a specific type of biogenetic transformation.

Xylogranatins C and R: Within the broader family of xylogranatins, Xylogranatins C and R are also considered important biosynthetic intermediates, indicating their role in the sequential structural modifications that lead to more complex derivatives nih.govnih.gov.

Mexicanolide-type Limonoids: Specifically, those possessing a C9-hydroxyl group, are theorized to serve as direct precursors to the tetrasubstituted pyridine core characteristic of limonoid alkaloids like Xylogranatopyridine B nih.govnsf.gov.

The identification of these intermediates is typically achieved through their isolation from natural sources and subsequent structural elucidation using advanced spectroscopic techniques, which then inform the proposed biosynthetic routes.

Comparative Analysis with Biosynthesis of Other Limonoid Alkaloids

The biosynthesis of this compound (Xylogranatopyridine B) shares fundamental principles with, yet also exhibits distinct characteristics from, the biosynthesis of other limonoid alkaloids and the broader class of limonoids. Limonoids are renowned for their extensive structural diversity, which arises from various modes of skeletal rearrangements and oxidative modifications applied to a conserved C17-furyl ring system bidd.groupnsf.gov.

Shared Biosynthetic Features:

Tetranortriterpenoid Origin: All limonoids, including this compound, are universally derived from tetranortriterpenoid precursors 117.78.60bidd.group.

Oxidative Modifications: Oxidative steps are a cornerstone of limonoid biosynthesis, leading to the introduction of diverse functional groups and facilitating skeletal rearrangements. The oxidative cleavage pathway involving Protothis compound exemplifies this shared characteristic dcmhi.com.cn.

Skeletal Rearrangements: The vast array of limonoid structures is a testament to the numerous skeletal rearrangements that occur during their biosynthesis, a common theme across the class 117.78.60bidd.groupnsf.gov.

Distinct Biosynthetic Features (Specific to Limonoid Alkaloids like this compound):

Pyridine Ring Formation: A defining and unique feature of this compound and other limonoid alkaloids (e.g., Granatumine A) is the incorporation of a tetrasubstituted pyridine ring bidd.group. This involves specific transformations, such as the cleavage of the C9-C10 bond and subsequent condensation with an ammonia equivalent from a mexicanolide-type precursor nih.govnsf.gov. This process differentiates them from other limonoid classes that may retain a furan (B31954) core or develop other distinct ring systems in that structural region nih.govnih.gov.

C3 Substituent Diversity: In bislactone limonoid alkaloids, a subclass that includes Granatumine A, structural variations frequently arise from differences in the oxygen-containing substituents located at the C3 position nih.gov.

Convergent Biosynthetic Strategies: The concept of "convergent strategies for limonoid biosynthesis" has been proposed, suggesting that various branches of limonoids may diverge from common intermediates through distinct late-stage modifications 117.78.60. For example, the biosynthesis of the 1,8,9-orthoester moiety found in phragmalins, another class of limonoids, involves intermediates with an ester at C-1, indicating a different biogenetic trajectory compared to the pyridine formation observed in this compound nih.gov.

These comparative analyses underscore the remarkable versatility of the core limonoid biosynthetic machinery, which enables the production of a wide spectrum of structurally diverse and biologically active compounds.

Chemical Synthesis and Derivatization Strategies for Xylogranatin B

Total Synthesis Approaches to Xylogranatin B and Core Pyridine (B92270) Scaffolds

Fragment-Coupling Methodologies for this compound Synthesis

A convergent fragment-coupling strategy has proven to be highly effective in the total synthesis of this compound. acs.orgscispace.com This approach involves the separate synthesis of two key fragments of similar complexity, which are then joined together at a late stage. nih.gov This method offers significant advantages in terms of efficiency and the potential for analog synthesis. nih.gov

One successful total synthesis of (-)-Xylogranatopyridine B, a related limonoid alkaloid, utilized a late-stage fragment coupling approach. acs.orgscispace.com This synthesis was completed in 11 steps from commercially available dihydrocarvone. acs.orgscispace.com The retrosynthetic analysis involved dissecting the central pyridine ring, leading to two main fragments that could be coupled using a modified Liebeskind pyridine synthesis. acs.orgscispace.com

The synthesis of the stannane (B1208499) fragment began with dihydrocarvone, which was converted to a β-stannyl dienoate through a sequence involving ozonolytic fragmentation, a palladium-catalyzed oxidative stannylation, a diastereoselective aldol (B89426) reaction, and an intramolecular acetate (B1210297) aldol condensation followed by dehydration. scispace.comnsf.gov The other fragment, an α-keto oxime, was prepared from an enone through vicinal difunctionalization, followed by methylenation and benzoylation. scispace.comnsf.gov The coupling of these two fragments via the Liebeskind pyridine synthesis, followed by a late-stage benzylic oxidation and other functional group manipulations, successfully yielded (-)-Xylogranatopyridine B. nih.govacs.orgscispace.com

Table 1: Key Fragment Coupling Reactions in the Synthesis of Xylogranatopyridine B
ReactionKey Reagents and ConditionsYieldReference
Liebeskind Pyridine SynthesisOxime benzoate (B1203000) fragment, stannane fragment, Cu(I) catalyst69% nih.gov
Palladium-Catalyzed Oxidative StannylationEnone, stannane reagent, Pd catalyst43-50% scispace.com
Diastereoselective Aldol ReactionLithium enolate of stannyl (B1234572) enone, 3-furaldehyde (B129913)Not specified scispace.com

Pyridine Ring Construction Methodologies

The formation of the highly substituted pyridine ring is a critical step in the synthesis of this compound and related limonoids. Traditional methods for pyridine synthesis often have limitations regarding the substitution patterns that can be achieved. researchgate.net Therefore, modern and more versatile methods have been employed.

Liebeskind Pyridine Synthesis: A cornerstone of the successful total synthesis of (-)-Xylogranatopyridine B was the use of a modified Liebeskind pyridine synthesis. nih.govacs.orgscispace.com This reaction involves the copper-catalyzed cross-coupling of an α,β-unsaturated ketoxime derivative with an alkenylboronic acid or, in this case, a vinylstannane. organic-chemistry.org The resulting 3-azatriene intermediate undergoes a thermal 6π-electrocyclization followed by oxidation to furnish the pyridine ring. organic-chemistry.org Optimization of the reaction conditions, including the choice of the oxime protecting group and the addition of a base, was crucial for achieving a high yield of the desired tricyclic pyridine product. nih.gov For instance, using an oxime benzoate and extending the reaction time led to a 69% yield of the coupled product. nih.gov

Pyran-to-Pyridine Conversion: For the synthesis of other related limonoid alkaloids, such as (+)-granatumine A, a novel pyran-to-pyridine conversion strategy was developed. researchgate.netchemrxiv.orgscispace.com This approach was necessitated by the failure of the late-stage benzylic oxidation strategy that was successful for xylogranatopyridine B. yale.edunih.gov In this strategy, a 2H-pyran is formed through a Knoevenagel condensation and a carbonyl-selective oxa-6π electrocyclization cascade. scispace.com This pyran serves as a masked precursor to the pyridine. Treatment of the 2H-pyran with hydroxylamine (B1172632) leads to the formation of the pyridine ring. acs.org This method provides a convergent route to the bislactone limonoid alkaloids and allows for the introduction of functionality at the C3 position prior to pyridine formation. scispace.comacs.org

Synthetic Elaboration and Functionalization of this compound Analogs

The development of synthetic routes to this compound has paved the way for the synthesis of various analogs to explore structure-activity relationships. A key strategy for creating analogs is late-stage functionalization, where modifications are introduced in the final steps of the synthesis. nih.gov

One example is the synthesis of C3-deoxy-xylogranatin F, an unnatural analog that was found to be more potent than some of the natural congeners in preliminary assays. researchgate.netchemrxiv.org The synthesis of this analog was achieved using the Liebeskind pyridine synthesis to couple a stannane fragment with an appropriate oxime. nih.gov However, attempts to introduce the C3 oxidation state at a late stage via benzylic oxidation, similar to the xylogranatopyridine B synthesis, were unsuccessful for this more electron-deficient system. nih.govyale.edu This highlights the challenges in applying a single strategy across a family of related but electronically distinct molecules.

The pyran-to-pyridine conversion strategy offers a versatile platform for accessing a range of analogs with different substituents at the C3 position, which is a point of diversity in this class of natural products. scispace.comnih.gov

Stereocontrolled Synthesis in the this compound Family

Achieving the correct stereochemistry is a critical aspect of the total synthesis of complex natural products like this compound. The molecule possesses multiple stereocenters that must be controlled precisely.

In the total synthesis of (-)-Xylogranatopyridine B, stereocontrol was achieved through several key steps. The diastereoselective aldol reaction between the lithium enolate of the stannyl enone and 3-furaldehyde established one of the crucial stereocenters. scispace.com Furthermore, the synthesis of the enantiomerically enriched starting material ultimately led to the formation of the natural (-)-enantiomer of xylogranatopyridine B. scispace.com

For the synthesis of (+)-granatumine A, a Luche reduction of a C3 ketone was employed to install the C3-hydroxyl group with high diastereoselectivity. acs.org The stereochemical outcome of synthetic steps is often guided by computational studies, such as DFT and NMR calculations, which can help predict the correct structures and guide synthetic efforts, as was the case in the structural revision of some limonoid alkaloids. researchgate.netyale.edu

Challenges and Innovations in this compound Synthetic Chemistry

The synthesis of this compound and its analogs has been fraught with challenges, which have spurred significant innovation in synthetic methodology.

A major challenge has been the construction of the sterically hindered and electronically demanding tetrasubstituted pyridine core. researchgate.netchemrxiv.org This was overcome by the application of the Liebeskind pyridine synthesis and the development of the novel pyran-to-pyridine conversion. nih.govresearchgate.net

Another significant hurdle was the late-stage functionalization of the limonoid core. The successful late-stage benzylic oxidation in the synthesis of xylogranatopyridine B was a key innovation. nih.gov However, the failure of this approach for the more deactivated substrates of the bislactone limonoid alkaloids demonstrated the need for alternative strategies, leading to the development of the pyran-to-pyridine interconversion where the C3 oxidation state is introduced earlier in the synthesis. yale.edunih.gov

Mechanistic Biological Investigations of Xylogranatin B

Molecular Targeting and Pathway Modulation by Xylogranatin B

This compound's biological activity stems from its ability to interact with and modulate critical intracellular signaling pathways that are often dysregulated in disease states.

This compound has been identified as a potent inhibitor of the Wnt signaling pathway, a crucial cascade involved in embryonic development, cell proliferation, and differentiation. researchgate.net In the canonical Wnt pathway, the binding of Wnt proteins to their receptors leads to the stabilization and nuclear translocation of β-catenin, which then associates with T-cell factor (TCF)/lymphoid enhancer factor (LEF) transcription factors to activate target gene expression. bioflux.com.ro

Research has shown that this compound effectively inhibits the transcriptional activity of TCF/β-catenin. mdpi.comfrontiersin.org A key study demonstrated this inhibitory effect with a half-maximal inhibitory concentration (IC50) of 48.9 nM in a cell-based luciferase screening system. mdpi.comfrontiersin.org The mechanism behind this inhibition involves a significant reduction in the protein levels of β-catenin within the nucleus, while cytosolic levels remain unaffected. mdpi.comfrontiersin.org This targeted decrease in nuclear β-catenin prevents the activation of Wnt-responsive genes, thereby blocking the pathway's downstream effects. mdpi.commdpi.comter-arkhiv.ru This specific action underscores the compound's potential as a modulator of aberrant Wnt signaling.

Target/AssayEffect of this compoundIC50 ValueReference
TCF/β-catenin Transcriptional ActivityInhibition48.9 nM mdpi.com, frontiersin.org
Nuclear β-Catenin Protein LevelsSignificant DecreaseNot Applicable mdpi.com, frontiersin.org
Cytosolic β-Catenin Protein LevelsNo Significant ChangeNot Applicable mdpi.com

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor tyrosine phosphatase that plays a critical role in regulating various cellular processes, including metabolic and growth factor signaling. nih.govnih.gov It is a negative regulator of the insulin (B600854) and leptin signaling pathways. ter-arkhiv.ru Due to its role in several human diseases, PTP1B has become an attractive target for drug discovery. nih.govnordiqc.org While extensive research has been conducted on various natural and synthetic inhibitors of PTP1B, specific studies detailing the modulatory effects of this compound or its direct analogs on PTP1B are not extensively documented in the current scientific literature. The development of selective PTP1B inhibitors remains a key area of research, with compounds like trodusquemine (B1662500) being investigated in clinical trials. nih.govnordiqc.org

Glycogen (B147801) Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase involved in numerous signaling pathways, including the Wnt/β-catenin pathway, where it is part of the "destruction complex" that targets β-catenin for degradation. bioflux.com.rowikipedia.org Molecular docking studies have been conducted to investigate the binding potential of xylogranatins to GSK-3β. mdpi.com Based on structural analogy to other limonoids known to target GSK-3β, it was hypothesized that xylogranatins could also interact with this enzyme. mdpi.com

These in silico analyses compared 18 different xylogranatins to known GSK-3β inhibitors. mdpi.com The studies calculated the empirical energy of interaction (ΔE) for each compound when bound to the ATP-binding pocket of GSK-3β. mdpi.com While several xylogranatins were identified as potential binders, the study highlighted Xylogranatin C as a particularly strong candidate, with a binding energy comparable to the reference inhibitor AR-A014418. mdpi.com The analysis suggested that the furyl-δ-lactone core of these limonoids plays a crucial role in the interaction with the GSK-3β binding site. mdpi.complos.org

CompoundPotential as GSK-3β BinderKey Structural Feature for BindingReference
Xylogranatin AIdentified as potential binderFuryl-δ-lactone core mdpi.com
Xylogranatin CIdentified as a top potential binderFuryl-δ-lactone core mdpi.com
Xylogranatin JIdentified as potential binderFuryl-δ-lactone core mdpi.com
Xylogranatin NIdentified as potential binderFuryl-δ-lactone core mdpi.com
Xylogranatin OIdentified as potential binderFuryl-δ-lactone core mdpi.com

Cellular Responses and Mechanisms Induced by this compound

The modulation of signaling pathways by this compound translates into significant cellular responses, primarily affecting cell survival and proliferation through the regulation of the cell cycle and apoptosis.

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Key proteins involved in this process include the tumor suppressor p53, the pro-apoptotic protein BAX, and the executioner enzyme Caspase-3. The p53 protein can activate the transcription of the BAX gene, which in turn promotes the release of mitochondrial factors that activate caspases.

While direct studies on this compound are limited in this specific context, research on its close analog, Xylogranatin C, provides significant insights. mdpi.com Investigations have shown that Xylogranatin C can induce apoptosis in cancer cells. mdpi.com Mechanistic studies revealed that this induction is associated with the upregulation of p53 and BAX protein expression, alongside a corresponding increase in the activity of Caspase-3. mdpi.com This suggests that xylogranatins may trigger the intrinsic apoptotic pathway, a common mechanism for anticancer agents.

Apoptotic ProteinEffect of Xylogranatin C TreatmentRole in ApoptosisReference
p53Upregulation of expressionTumor suppressor, activates pro-apoptotic genes mdpi.com
BAXUpregulation of expressionPro-apoptotic, promotes mitochondrial outer membrane permeabilization mdpi.com
Caspase-3Increased expression/activityExecutioner caspase, cleaves cellular substrates to execute apoptosis mdpi.com

Gene expression is the fundamental process by which genetic information is used to synthesize a functional product, such as a protein or a non-coding RNA. Xylogranatins have been shown to modulate the expression of specific genes and microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression post-transcriptionally.

Studies on Xylogranatin C have demonstrated its ability to suppress tumor cell proliferation by upregulating the expression of miR-203a. mdpi.com MiR-203a is often considered a tumor-suppressive miRNA, as its downregulation has been observed in various cancers. Its re-expression can inhibit cancer cell growth and migration.

Furthermore, the inhibition of the Wnt/β-catenin pathway by this compound strongly implies a downstream effect on the expression of Wnt target genes. One of the most well-known oncogenic targets of this pathway is c-myc, a transcription factor that regulates approximately 15% of all human genes involved in cell growth, proliferation, and apoptosis. By reducing nuclear β-catenin, this compound likely leads to the downregulation of c-myc expression, contributing to its anti-proliferative effects.

Peroxisome proliferator-activated receptor delta (PPARδ) is a nuclear receptor that regulates genes involved in lipid metabolism, inflammation, and cell proliferation. Elevated expression of PPARδ has been noted in certain cancers. While direct evidence linking this compound to PPARδ downregulation is not currently available, the interplay between metabolic and proliferative pathways suggests this as a potential area for future investigation.

Inflammatory Response Modulation by this compound and Related Limonoids

Limonoids, a class of highly oxidized tetranortriterpenoids found predominantly in plants of the Meliaceae and Rutaceae families, have garnered significant attention for their diverse and potent biological activities. acs.orgtjnpr.org Among these, compounds isolated from the mangrove tree Xylocarpus granatum have shown promising anti-inflammatory properties. tjnpr.orgtjnpr.orgresearchgate.net

Inhibition of Pro-inflammatory Mediators (e.g., TNF-α, COX-2) in in vitro Models

While direct experimental data on this compound's inhibition of specific pro-inflammatory mediators is emerging, studies on closely related limonoids from Xylocarpus granatum provide significant insights into its potential mechanisms. Research has demonstrated that limonoids from this plant can interfere with key inflammatory pathways. tjnpr.orgnih.gov

For instance, a study involving limonoids isolated from X. granatum fruits investigated their anti-inflammatory potential through both in vitro assays and in silico molecular docking studies. tjnpr.orgtjnpr.org In this research, compounds such as Hainangranatumin A, Xylogranatin C, Xylocarpin F, and Xyloccensin K were evaluated. tjnpr.org Molecular docking simulations were performed to predict the binding affinities of these limonoids to crucial pro-inflammatory enzymes like Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2). tjnpr.orgtjnpr.org The results showed that these limonoids could fit into the active sites of these inflammatory targets. Specifically, Hainangranatumin A displayed the highest binding affinity for TNF-α, while Xylocarpin F showed the strongest affinity for COX-2. tjnpr.org

Furthermore, a newly discovered limonoid, Thaigranatumin G, also from X. granatum, was found to inhibit the protein expression of COX-2 and another pro-inflammatory cytokine, Interleukin-1β (IL-1β), in lipopolysaccharide (LPS)-stimulated mouse microglia BV2 cells. acs.orgnih.gov The overproduction of TNF-α is known to play a role in the inflammatory activity of COX-2, and suppressing these mediators is a key strategy for managing inflammatory disorders. nih.govbrieflands.com These findings collectively suggest that this compound, sharing a core structure with these active compounds, likely exerts anti-inflammatory effects by inhibiting key mediators like TNF-α and COX-2. tjnpr.orgnih.gov

Table 1: Molecular Docking Binding Affinities of X. granatum Limonoids with Inflammatory Targets

Data sourced from a molecular docking study on limonoids from X. granatum. tjnpr.org

Impact on Macrophage Activation in Research Models

Macrophage activation is a critical step in the inflammatory cascade. jpionline.org These immune cells can be triggered by stimuli like bacterial lipopolysaccharide (LPS), leading to the production of high levels of inflammatory mediators, including nitric oxide (NO). jpionline.orgmdpi.com Therefore, inhibiting the activation of macrophages is a key target for anti-inflammatory agents. jpionline.org

The murine macrophage cell line RAW 264.7 is a standard in vitro model used to study macrophage activation. jpionline.orgnih.govmdpi.com Research on limonoids from Xylocarpus granatum has demonstrated their ability to modulate macrophage response in this model. tjnpr.orgtjnpr.orgresearchgate.net A study showed that four limonoids—Hainangranatumin A, Xylogranatin C, Xylocarpin F, and Xyloccensin K—exhibited significant inhibitory activity on NO production in LPS-stimulated RAW 264.7 macrophages. tjnpr.org Xylogranatin C and Hainangranatumin A were the most potent, with IC₅₀ values of 7.36 µg/mL and 8.76 µg/mL, respectively. tjnpr.orgtjnpr.org These results indicate that these compounds can effectively suppress the inflammatory functions of activated macrophages. tjnpr.org

Table 2: Inhibition of NO Production in LPS-Activated RAW 264.7 Macrophages by X. granatum Limonoids

Data represents the concentration required for 50% inhibition of nitric oxide production. tjnpr.orgresearchgate.net

Neurobiological Activities and Mechanistic Insights

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical factor in the progression of various neurodegenerative diseases. acs.orgnih.gov Microglia, the resident immune cells of the CNS, can become overactivated, leading to chronic inflammation and neuronal damage. acs.orgresearchgate.net Therefore, compounds with both anti-inflammatory and neuroprotective properties are considered promising therapeutic leads. acs.orgnih.gov Limonoids from Xylocarpus granatum have been identified as possessing such dual activities. acs.orgcore.ac.uk

Investigation of Neuroprotective Mechanisms of this compound in Cellular Models

The neuroprotective potential of limonoids from X. granatum has been explored using various cellular models. acs.orgresearchgate.net The human neuroblastoma SH-SY5Y and rat pheochromocytoma PC12 cell lines are commonly used to screen for neuroprotective effects against toxins. nih.gov

In one study, a panel of new and known tetranortriterpenoids from X. granatum were evaluated for their ability to protect PC12 cells from hydrogen peroxide (H₂O₂)-induced neurotoxicity. researchgate.net While specific data for this compound was not highlighted, two related known compounds displayed moderate protective effects, increasing cell viability at a concentration of 10 μM. researchgate.net

More targeted research led to the discovery of Thaigranatumin G, a novel limonoid from Thai X. granatum, which exhibited significant neuroprotective activity against rotenone-induced injury in mouse midbrain dopaminergic neuron MN9D cells in a dose-dependent manner. acs.orgnih.gov The discovery of a compound that both mitigates neuroinflammation and counteracts neuronal damage underscores the therapeutic potential of this class of limonoids for neurodegenerative disorders. acs.org

Interaction with Neuroinflammatory Pathways

The mechanisms by which this compound and its relatives exert their neurobiological effects are closely linked to their ability to modulate neuroinflammatory pathways. acs.org Key signaling pathways, such as those involving nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), are central to the inflammatory response in microglial cells. nih.govnih.gov

Studies on limonoids from X. granatum provide direct evidence of their interaction with these pathways. For example, in a study using the mouse microglial cell line BV2, Thaigranatumin G was shown to inhibit the protein expression of inducible nitric oxide synthase (iNOS), COX-2, and IL-1β after stimulation with LPS. acs.orgnih.gov The expression of these pro-inflammatory proteins is heavily regulated by the NF-κB signaling pathway. nih.govnih.govmdpi.com By suppressing the production of these molecules, limonoids can dampen the inflammatory cascade that contributes to neuronal damage. acs.org The dual action of protecting neurons while simultaneously calming activated microglia represents a highly valuable strategy for addressing neuroinflammation-related diseases. acs.orgnih.gov

Antifeedant Activity of this compound and Related Limonoids in Arthropod Models

Limonoids from the Meliaceae family are well-known for their potent insect antifeedant properties. nih.gov This activity is a crucial part of the plant's natural defense mechanism against herbivores. core.ac.uknih.gov Research has confirmed that various limonoids isolated from Xylocarpus granatum are effective in deterring feeding in several insect species. nih.govcapes.gov.brnih.gov

A study investigating new limonoids from the seeds of Chinese X. granatum identified several compounds with marked antifeedant activity. capes.gov.brnih.gov Specifically, Xylogranatins F, G, and R were tested against the third-instar larvae of the oriental armyworm, Mythimna separata. capes.gov.brnih.gov At a concentration of 1 mg/mL, these compounds showed significant feeding deterrence. capes.gov.brnih.gov

Among the tested compounds, Xylogranatin G was the most potent. capes.gov.brnih.gov Its AFC₅₀ (the concentration required to cause 50% antifeedant activity) was determined to be 0.31 mg/mL after 24 hours and 0.30 mg/mL after 48 hours. capes.gov.brnih.gov Other related limonoids, Xyloccensins P and Q, also isolated from X. granatum, demonstrated strong antifeedant effects against the larvae of Spodoptera litura at a concentration of 500 ppm. nih.gov These findings highlight the potential of this compound and related compounds as natural pest control agents. nih.govcapes.gov.br

Table 3: Antifeedant Activity of Xylogranatin G against Mythimna separata

Data sourced from a study on antifeedants from Xylocarpus granatum. capes.gov.brnih.gov

Enzyme Inhibition Studies (e.g., α-amylase, α-glucosidase)

Extensive literature searches did not yield any specific studies on the direct inhibitory effects of this compound on the enzymes α-amylase and α-glucosidase. While the broader class of limonoids, to which this compound belongs, has been investigated for various biological activities, and other compounds from the Xylocarpus granatum plant have been assessed for their enzyme inhibitory potential, specific data for this compound in relation to these carbohydrate-hydrolyzing enzymes is not available in the reviewed scientific literature.

Research has, however, detailed the inhibitory properties of this compound in other significant biological pathways. Notably, Xylogranin B, an identical compound, was identified as a potent inhibitor of the Wnt signaling pathway. In a cell-based luciferase screening assay, it was found to inhibit TCF/β-catenin transcriptional activity with a half-maximal inhibitory concentration (IC50) of 48.9 nM. nih.govacs.org This particular study highlighted that this compound exerts its effect by significantly decreasing the levels of β-catenin protein within the cell nucleus. nih.govacs.org

Despite these findings in the context of the Wnt signaling pathway, there is currently no published data to populate a table regarding the mechanistic biological investigations of this compound on α-amylase or α-glucosidase inhibition.

Structure Activity Relationship Sar Studies of Xylogranatin B and Its Analogs

Identification of Key Structural Features for Biological Activity in Xylogranatin B

This compound belongs to the limonoid class of natural products, which are highly oxygenated and structurally complex tetranortriterpenoids. researchgate.net A central element in the bioactivity of many limonoids, including the xylogranatin family, is the furyl-δ-lactone core. researchgate.net

Molecular docking studies have suggested that for some biological targets, such as glycogen (B147801) synthase kinase-3β (GSK-3β), the furyl-δ-lactone unit of compounds like Xylogranatin C positions itself deep within the binding-site cavity. researchgate.netresearchgate.net This indicates the importance of this moiety for target engagement.

Impact of Functional Group Modifications on this compound's Molecular Interactions

The modification of functional groups on the this compound scaffold can significantly alter its biological activity by affecting its electronic properties, steric hindrance, and ability to form hydrogen bonds or other non-covalent interactions. ashp.orgsolubilityofthings.com Each functional group on a molecule can have a specific role in its interaction with a biological target. ashp.org

While specific SAR studies on this compound are not extensively detailed in the provided results, general principles of medicinal chemistry suggest that modifications to hydroxyl, carbonyl, and ester groups would have a profound impact. For example, the presence and position of hydroxyl groups can influence solubility and provide key hydrogen bonding interactions with a target protein. libretexts.org The ester groups present in the lactone rings are also critical; their hydrolysis or modification would dramatically alter the shape and reactivity of the molecule.

In a broader context of limonoids, the presence of a pyridine (B92270) ring, as seen in some xylogranatin derivatives, introduces a basic nitrogen atom that can participate in different types of interactions compared to the more common furan-containing limonoids. capes.gov.br This highlights how the incorporation of different heterocyclic rings can modulate biological activity.

Stereochemical Influences on the Bioactivity of this compound Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. mdpi.combeilstein-journals.org The specific stereochemistry of a drug molecule affects its binding to a target, its metabolism, and its distribution within an organism. mdpi.com

The differing reported stereochemistries at C3 across the bislactone limonoid alkaloid series, to which some xylogranatin-related compounds belong, prompted investigations to resolve these assignments, underscoring the importance of stereochemistry in this class of molecules. nih.gov The absolute configurations of many xylogranatins have been determined using advanced techniques like quantum chemical circular dichroism (CD) calculations, which is essential for understanding their SAR. capes.gov.br

Computational Chemistry and Molecular Modeling Approaches for Xylogranatin B Research

Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scribd.com It has become a cornerstone in the structural elucidation of complex natural products where experimental data alone may be ambiguous.

Detailed research findings indicate that DFT calculations, particularly through methods like Gauge-Including Atomic Orbital (GIAO), have been instrumental in the structural revision of related limonoids. For instance, the predicted 1H and 13C NMR shifts for diastereomers of xylogranatin F were evaluated using GIAO and hybrid DFT/parametric DU8+ methods. japsonline.com The results from both computational approaches supported the revised structure that was later confirmed by chemical synthesis. japsonline.com This highlights the power of DFT in resolving subtle stereochemical details that can be challenging to determine solely by spectroscopic techniques. japsonline.com

The general workflow for such calculations involves generating multiple conformers of a proposed structure using molecular mechanics, followed by geometry optimization at a specific level of theory, such as B3LYP/6-31+G(d,p) in the gas phase. japsonline.com Subsequently, single-point NMR calculations are performed on the optimized structures using a functional like mPW1PW91/6-311+G(2d,p) with a solvation model to simulate the experimental conditions. japsonline.com The calculated NMR data is then statistically compared with experimental values to determine the most probable structure. japsonline.com While no specific DFT studies on Xylogranatin B have been published, the successful application of these methods to its close analogue, xylogranatin F, strongly suggests their utility in confirming the structure of this compound and exploring its electronic properties and energetics. japsonline.com

Molecular Docking Simulations for Ligand-Protein Interaction Prediction of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This method is widely used to understand how a ligand, such as this compound, might interact with a protein target at the atomic level.

A notable study investigated the binding of 18 xylogranatins, including this compound, to Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a key enzyme implicated in various diseases. mdpi.com The study aimed to identify potential GSK-3β binders among this class of compounds. mdpi.com The empirical energy of interaction (ΔE) was calculated for each compound and compared with known GSK-3β inhibitors. mdpi.com

Five compounds, including xylogranatin C, were identified as potential GSK-3β binders with calculated empirical ΔE equivalent to the reference molecule AR-A014418. mdpi.com The study found that the furyl-δ-lactone unit of these limonoids plays a crucial role in binding within the ATP-binding pocket of GSK-3β. mdpi.com In contrast, derivatives with a central pyridine (B92270) ring or a more compact polycyclic structure were less effective binders. mdpi.com Another study focusing on limonoids from Xylocarpus granatum investigated their anti-inflammatory potential by docking them to TNF-α and COX-2. dcmhi.com.cnbibliomed.org The results showed significant binding affinities, suggesting a molecular basis for their anti-inflammatory activity. dcmhi.com.cnbibliomed.org

These findings underscore the utility of molecular docking in identifying potential protein targets for this compound and elucidating the key structural features responsible for its biological activity.

CompoundPubChem CIDTarget ProteinBinding Energy (kcal/mol)
This compound16091091Glycogen Synthase Kinase-3β (GSK-3β)-66.80 (ΔE)
Xylogranatin C-Glycogen Synthase Kinase-3β (GSK-3β)Equivalent to AR-A014418
Hainangranatumin A-TNF-α-8.540
Xylogranatin C-TNF-α-8.178
Xylocarpin F-TNF-α-
Xyloccensin K-TNF-α-
Hainangranatumin A-COX-2-9.924
Xylogranatin C-COX-2-7.014
Xylocarpin F-COX-2-
Xyloccensin K-COX-2-

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity of this compound Complexes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the analysis of conformational changes and the stability of ligand-protein complexes over time. mdpi.com This method is particularly valuable for understanding the flexibility of molecules and for refining the results of molecular docking studies.

While specific MD simulation studies on this compound are not yet prevalent in the literature, research on other limonoids demonstrates the potential of this technique. mdpi.comx-mol.netresearchgate.net MD simulations are typically performed after molecular docking to assess the stability of the predicted binding pose. Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg).

For instance, a computational study on limonoid derivatives from Chisocheton sp. used MD simulations to observe the stability of their interactions with nuclear receptors. japsonline.comx-mol.net The simulations revealed that the binding of these limonoids could induce conformational changes in the receptors, such as the alteration of Helix-12, which is crucial for the antagonist action of a ligand. japsonline.comx-mol.net Similarly, MD simulations of other limonoids have been used to confirm the stability of docked complexes with viral proteins, providing further evidence for their potential as antiviral agents. mdpi.comresearchgate.net

Assess the conformational flexibility of this compound in solution.

Evaluate the stability of this compound when bound to a protein target.

Predict the binding free energy of this compound complexes, offering a more accurate estimation of binding affinity than docking scores alone.

Observe dynamic changes in both the ligand and the protein upon binding, which can be crucial for understanding the mechanism of action.

Given the structural complexity of this compound, MD simulations would be a logical next step to build upon initial docking predictions and gain a more comprehensive understanding of its interactions with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties or structural features that influence activity, QSAR models can be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds.

The development of a QSAR model typically involves several steps:

Data Set Preparation: A series of structurally related compounds with measured biological activity is required. For this compound, this would involve synthesizing a library of derivatives and evaluating their activity in a relevant biological assay.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and lipophilic parameters.

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

While no specific QSAR studies on this compound derivatives have been identified in the available literature, research on other complex natural product derivatives provides a framework for how such studies could be conducted. For example, a QSAR study on chromone (B188151) derivatives identified key structural features important for their inhibitory activity. Similarly, a study on fusidic acid derivatives used 3D-QSAR to explore their structure-activity relationships as antibacterial agents. Reviews on limonoid derivatives also highlight the importance of structure-activity relationships in guiding the synthesis of new bioactive molecules. dcmhi.com.cn

For this compound, a QSAR study could reveal the importance of specific functional groups and their positions on the core structure for a particular biological activity. This would provide invaluable guidance for medicinal chemists in the rational design and synthesis of novel this compound analogues with improved therapeutic potential.

Research Oriented Analytical Methodologies for Xylogranatin B Studies

Advanced Chromatographic-Spectroscopic Techniques for Complex Matrix Analysis

Chromatography, a powerful separation science, is central to the study of natural products like Xylogranatin B. nih.gov When coupled with mass spectrometry, it provides an unparalleled ability to separate, identify, and quantify specific molecules within complex mixtures such as plant extracts or biological fluids. nih.govresolian.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the sensitive and selective analysis of phytochemicals. rsc.orgmdpi.com This technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry, making it ideal for detecting and quantifying trace amounts of compounds like this compound in complex biological or environmental samples. resolian.commdpi.com The process involves introducing a sample into the LC system, where individual compounds are separated based on their physicochemical properties as they pass through a column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio, allowing for highly specific identification and quantification. researchgate.net

In the context of this compound research, LC-MS/MS can be employed to:

Profile Limonoids: Develop a comprehensive profile of limonoids, including this compound and its analogues, in crude extracts of Xylocarpus granatum. mdpi.comolemiss.educsic.es

Quantify in Biological Matrices: Measure the concentration of this compound in plasma, tissues, or other biological fluids during preclinical studies. This is crucial for understanding its pharmacokinetic and pharmacodynamic properties. mdpi.com

Environmental Fate Studies: Although not widely reported for this compound specifically, LC-MS/MS is a key technique for monitoring the presence and concentration of natural compounds in environmental matrices like soil and water. orcid.org

A typical LC-MS/MS method for the analysis of this compound would involve careful optimization of several parameters to ensure accuracy, precision, and sensitivity. resolian.comnih.gov

Table 1: Key Parameters for LC-MS/MS Method Development for this compound Analysis

ParameterDescriptionTypical Considerations for this compound
Chromatographic Column The stationary phase where separation occurs.A reversed-phase C18 column is commonly used for the separation of moderately polar to nonpolar compounds like limonoids. nih.goveuropeanreview.org
Mobile Phase The solvent system that carries the sample through the column.A gradient elution with acetonitrile (B52724) and water, often with a modifier like formic acid to improve ionization, is typical. nih.govmdpi.com
Ionization Source The interface that converts the analyte into gas-phase ions.Electrospray ionization (ESI) is a soft ionization technique well-suited for a wide range of natural products, including limonoids. mdpi.commdpi.com
Mass Analyzer The component that separates ions based on their mass-to-charge ratio.A triple quadrupole mass spectrometer is commonly used for quantitative analysis due to its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode. nih.goveuropeanreview.org
Method Validation The process of ensuring the analytical method is reliable and reproducible.Validation includes assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects. resolian.comnih.govpharmanueva.comau.dk

This table is a representative example based on general LC-MS/MS principles and may not reflect a specific published method for this compound.

High-Performance Liquid Chromatography (HPLC) fingerprinting is a powerful quality control tool for herbal medicines and complex plant extracts. scielo.brplos.org An HPLC fingerprint is a characteristic chromatographic profile of a plant extract that represents its chemical composition. nih.gov For extracts from Xylocarpus granatum, which contain a multitude of compounds including this compound, HPLC fingerprinting can be used to:

Authenticate Raw Materials: Ensure the correct plant species is being used and rule out adulteration. scielo.br

Assess Consistency: Monitor the batch-to-batch consistency of herbal preparations. bioflux.com.ro

Profile Phytochemicals: Provide a comprehensive overview of the chemical constituents present in an extract. nih.govallpi.int

A study on the bark extract of Xylocarpus granatum utilized HPLC fingerprint analysis to reveal the presence of various polyphenolic compounds. nih.govnih.gov The resulting chromatogram serves as a "fingerprint" of the extract. While this specific study focused on polyphenols, the same principle is applied to create a fingerprint that includes limonoids like this compound. allpi.int The development of an HPLC fingerprint involves optimizing the chromatographic conditions to achieve a well-resolved pattern of peaks.

Table 2: Representative HPLC Conditions for Fingerprint Analysis of Xylocarpus granatum Extract

ParameterCondition
Instrument High-Performance Liquid Chromatography system with a Diode Array Detector (DAD)
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase Gradient of Acetonitrile and acidified water (e.g., with trifluoroacetic acid) nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection Wavelength Monitored at multiple wavelengths to capture different classes of compounds
Column Temperature Controlled, e.g., 25°C

This table provides an example of typical HPLC conditions and is based on published methods for Xylocarpus granatum extracts. nih.gov

Application of NMR for Metabolomic Studies Involving this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a robust and non-destructive analytical technique that provides detailed structural information about molecules. researchgate.netufg.br In the context of metabolomics, NMR is used to obtain a snapshot of the complete set of small-molecule metabolites in a biological sample. znaturforsch.comnih.govscirp.org For research on this compound, NMR plays a crucial role in:

Structure Elucidation: Unambiguously determining the complex three-dimensional structure of newly isolated limonoids, including various Xylogranatin derivatives. nsf.govacs.orgznaturforsch.comnih.gov

Metabolite Profiling: Identifying and quantifying a range of metabolites in Xylocarpus granatum extracts, providing a broader understanding of the plant's metabolic profile. nih.gov

Comparative Metabolomics: Comparing the metabolite profiles of different plant parts or plants grown under different environmental conditions. nih.gov

One and two-dimensional (1D and 2D) NMR experiments are routinely used. 1D ¹H NMR provides a rapid overview of the proton-containing compounds in a sample, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) reveal the connectivity between atoms, which is essential for structural assignment. znaturforsch.comnih.gov For instance, the structure of Xylogranatin E was elucidated using a combination of 1D and 2D NMR techniques. znaturforsch.com A study on Indonesian Xylocarpus granatum leaves used 2D ¹H NMR spectroscopy to characterize the extract, identifying phenolic compounds, organic acids, and amino acids. nih.gov

Table 3: Representative ¹H and ¹³C NMR Chemical Shift Data for a Xylogranatin-type Limonoid

Position¹³C (δc)¹H (δн, mult., J in Hz)
179.15.45 (s)
236.52.10 (m), 1.85 (m)
3170.24.95 (d, 3.5)
545.22.85 (d, 10.5)
635.12.25 (m), 1.60 (m)
7174.5-
880.3-
955.42.90 (s)
1045.8-
1128.11.95 (m), 1.55 (m)
1238.21.75 (m), 1.45 (m)
1340.1-
14149.8-
15121.56.30 (s)
16167.3-
1778.95.50 (s)
1821.51.15 (s)
1915.11.05 (s)
20120.8-
21141.17.40 (t, 1.7)
22110.16.35 (d, 1.7)
23143.27.45 (s)
2825.91.25 (s)
2917.21.10 (s)
3070.16.46 (s)

This table is a composite representation based on published NMR data for various xylogranatins and related limonoids and is for illustrative purposes. znaturforsch.comtjnpr.orgresearchgate.net Actual chemical shifts can vary depending on the specific structure and experimental conditions.

Future Research Directions and Translational Perspectives for Xylogranatin B

Elucidation of Uncharacterized Biosynthetic Enzymes for Xylogranatin B

The biosynthesis of complex natural products like this compound involves a cascade of enzymatic reactions. While the initial steps in limonoid biosynthesis, leading to the formation of the protolimonoid melianol, have been identified, the subsequent enzymes responsible for the intricate structural modifications that yield this compound remain largely uncharacterized. biorxiv.org The structural diversity of limonoids, including the phragmalin-type to which this compound belongs, arises from complex scaffold rearrangements and modifications catalyzed by a host of yet-to-be-discovered enzymes. nih.govmdpi.com

Future research should prioritize the identification and characterization of these elusive enzymes. A proposed biosynthetic pathway suggests that phragmalin-type limonoids may originate from mexicanolide-type precursors through reactions such as a photo-initiated Norrish type II reaction. nih.gov Investigating the enzymes involved in these transformations is crucial. Techniques like comparative transcriptomics of Xylocarpus granatum tissues actively producing this compound, coupled with proteomics and metabolomics, can help identify candidate genes and enzymes. humanspecificresearch.orguninet.edunih.gov Heterologous expression and in vitro assays of these candidate enzymes will be essential to confirm their specific roles in the biosynthetic pathway. A deeper understanding of these enzymatic steps could pave the way for biotechnological production of this compound and its analogs.

Exploration of Novel Molecular Targets and Signaling Pathways of this compound

Identifying the precise molecular targets and signaling pathways modulated by this compound is fundamental to understanding its mechanism of action and therapeutic potential. Current research has shown that Xylogranin B, a closely related compound, inhibits the Wnt signaling pathway by decreasing β-catenin protein levels in the nucleus. nih.gov This provides a strong rationale for investigating similar effects of this compound, particularly in cancers where the Wnt pathway is dysregulated.

Molecular docking studies have suggested that xylogranatins may bind to Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a key regulator in multiple signaling pathways implicated in diseases like cancer and Alzheimer's. researchgate.net Further experimental validation of this interaction is warranted. Additionally, other limonoids have been shown to target a variety of signaling pathways, including those involving nuclear receptors, PI3K/Akt, MAPK, and NF-κB. japsonline.comresearchgate.netfoodandnutritionresearch.net A systematic exploration of these and other pathways in the context of this compound's effects is a critical future direction. High-throughput screening against a panel of kinases and other potential targets, combined with cell-based assays, will be instrumental in mapping the molecular interactions of this compound.

Potential Molecular Targets for LimonoidsAssociated Signaling PathwaysReference
Glycogen Synthase Kinase-3β (GSK-3β)Wnt/β-catenin, PI3K/Akt researchgate.net
Nuclear Receptors (e.g., PR, GR)Steroid hormone signaling japsonline.com
Protein Tyrosine Phosphatase 1B (PTP1B)Insulin (B600854) signaling, Oncogenic pathways nih.gov
Wnt/β-catenin pathway componentsCell proliferation, differentiation nih.gov
PI3K/Akt/mTOR pathway componentsCell survival, growth, proliferation researchgate.netwaocp.org
MAPK/JNK pathway componentsStress response, apoptosis researchgate.netsemanticscholar.org
NF-κB pathway componentsInflammation, immunity, cell survival researchgate.netfoodandnutritionresearch.net

Development of Advanced Synthetic Routes for Scalable this compound Production

The limited availability of this compound from its natural source, Xylocarpus granatum, necessitates the development of efficient and scalable synthetic routes. nih.gov While total syntheses of related and complex limonoids have been achieved, these routes are often lengthy and not amenable to large-scale production. chemrxiv.org For instance, the synthesis of xylogranatopyridine B, a related alkaloid, was accomplished in 11 steps. acs.org

Future synthetic strategies should focus on convergent and modular approaches that allow for the rapid assembly of the core limonoid scaffold and the late-stage introduction of functional groups. nih.govresearchgate.net Innovations in synthetic methodology, such as the use of cascade reactions, and the development of protecting-group-free syntheses are crucial for improving efficiency. researchgate.net The synthesis of simplified, "degraded" limonoid analogs can also provide valuable insights and serve as platforms for constructing more complex structures. nih.govacs.org Ultimately, the goal is to develop a synthetic route that is not only efficient but also economically viable for producing sufficient quantities of this compound for extensive preclinical and potential clinical studies. mdpi.com

Integration of Omics Technologies in this compound Mechanistic Studies

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, holistic approach to unraveling the complex biological effects of this compound. humanspecificresearch.orgnih.govresearchgate.net These technologies can provide an unbiased, system-wide view of the cellular response to this compound treatment, moving beyond single-target investigations. uninet.edurevespcardiol.org

For example, transcriptomic analysis (RNA-seq) of cells treated with this compound can reveal global changes in gene expression, highlighting the signaling pathways that are most significantly perturbed. Proteomics can identify changes in protein expression and post-translational modifications, providing insights into the direct and indirect targets of the compound. nih.govnih.gov Metabolomics can elucidate the impact of this compound on cellular metabolism. vai.orgmdpi.com The integration of these multi-omics datasets using bioinformatics tools can help to construct comprehensive molecular networks, revealing novel mechanisms of action and identifying potential biomarkers of response. mdpi.com

Omics TechnologyApplication in this compound ResearchPotential Insights
Genomics Identify genetic factors influencing sensitivity to this compound.Biomarkers for patient stratification.
Transcriptomics Profile global gene expression changes upon treatment.Identification of regulated pathways and gene networks.
Proteomics Analyze changes in protein abundance and modifications.Direct and indirect protein targets, pathway modulation.
Metabolomics Characterize alterations in the cellular metabolome.Impact on metabolic pathways, off-target effects.
Integrated Omics Combine multi-omics data for a systems-level view.Comprehensive understanding of mechanism of action.

Theoretical and Computational Predictions for this compound Analog Design

Computational chemistry and molecular modeling are indispensable tools for the rational design of novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net By building upon the known structure-activity relationships of limonoids, computational methods can be used to predict the biological activity of virtual compounds before their synthesis.

Techniques such as quantitative structure-activity relationship (QSAR) modeling can identify the key structural features of this compound that are essential for its biological effects. researchgate.net Molecular docking simulations can be used to predict the binding modes of this compound and its analogs to their molecular targets, guiding the design of derivatives with enhanced binding affinity. researchgate.netals-journal.com Furthermore, computational methods like Density Functional Theory (DFT) can provide insights into the electronic properties and reactivity of designed analogs. nih.gov The use of these in silico tools can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. icm.edu.pl

Q & A

Q. What are the primary natural sources and structural characteristics of Xylogranatin B?

this compound is a limonoid isolated from the seeds and fruits of the Chinese mangrove Xylocarpus granatum. Structurally, it belongs to the mexicanolide class, featuring a bicyclononanolide skeleton with a Δ14,15 double bond, a β-furyl ring, and ester substituents (e.g., tiglate or 2’-methylbutanoyl groups). Key structural markers include a keto carbonyl (δC ~217 ppm) and a methoxycarbonyl group (δC ~173 ppm). Its relative configuration is often inferred via NOESY correlations (e.g., H-3/Me-29 interactions) .

Q. What experimental methodologies are employed to isolate and purify this compound?

Isolation involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques:

  • Column chromatography : Silica gel or reversed-phase (C18) columns with gradient elution (e.g., hexane/EtOAc or MeOH/H₂O).
  • HPLC : Final purification using semi-preparative HPLC (C18 column, acetonitrile/water mobile phase). Structural confirmation requires tandem techniques like HR-ESI-MS for molecular formula and NMR for stereochemical details .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

A multi-technique approach is essential:

  • 1D/2D NMR :
  • 1H-13C HMBC: Identifies long-range couplings (e.g., H-3 to C-1’ of ester groups).
  • NOESY: Resolves relative configurations (e.g., cis/trans ring fusions).
    • IR Spectroscopy : Confirms carbonyl (1740–1710 cm⁻¹) and hydroxyl (3450 cm⁻¹) groups.
    • X-ray Crystallography : Resolves absolute configuration (used post-synthesis) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in stereochemical assignments of Xylogranatin analogs?

Discrepancies (e.g., misassignment of C-3 stereochemistry in xylogranatin F) are addressed via:

  • Conformational Analysis : MMFF force fields (Macromodel) generate low-energy conformers.
  • DFT Calculations : Geometry optimization (B3LYP/6-31+G(d,p)) and NMR chemical shift simulations (mPW1PW91/6-311+G(2d,p) with SMD solvation).
  • Statistical Validation : DP4 analysis quantifies agreement between experimental and calculated 13C NMR shifts (MAE < 2.0 ppm supports validity) .

Q. What synthetic challenges arise in de novo synthesis of this compound, and how are they mitigated?

Key challenges include:

  • Stereochemical Control : SN2 displacement failures at C-3 due to competing SN1 pathways. Solutions involve optimizing leaving groups (e.g., chloride instead of acetate) and nucleophiles (NaOMe/Zn(OAc)₂).
  • Macrocycle Formation : Ring-closing metathesis (Grubbs catalyst) or Mitsunobu reactions for lactonization.
  • Validation : X-ray crystallography of synthetic intermediates confirms structural accuracy .

Q. How do advanced NMR protocols enhance structural elucidation of complex limonoids like this compound?

Modern workflows integrate:

  • GIAO Method : Accurately predicts 13C chemical shifts for diastereomers.
  • Solvation Models : SMD (chloroform) accounts for solvent effects.
  • Hybrid Approaches : Experimental NOESY data combined with computed DP4 probabilities (>95% confidence) resolve ambiguous correlations (e.g., weak NOE signals misinterpreted as noise) .

Q. What strategies are employed to analyze conflicting bioactivity data in Xylogranatin studies?

Contradictions (e.g., varying IC50 values in cytotoxicity assays) require:

  • Meta-Analysis : Quantify heterogeneity using I² statistics (proportion of total variation due to heterogeneity).
  • Experimental Replication : Minimum triplicate assays with controls (e.g., cisplatin as a positive control).
  • Pathway Inhibition Studies : Co-treatment with inhibitors (e.g., cysteamine) to validate mechanism-specific effects .

Methodological Tables

Table 1: Key Computational Parameters for NMR Shift Calculations

ParameterValue/MethodPurpose
Geometry OptimizationB3LYP/6-31+G(d,p)Minimize molecular energy
NMR SimulationmPW1PW91/6-311+G(2d,p)Predict 13C/1H shifts
Solvation ModelSMD (chloroform)Mimic experimental conditions
Statistical ValidationDP4 (MAE < 2.0 ppm, RMSD < 2.5 ppm)Quantify agreement with experiment
Data derived from .

Table 2: Common Misassignments in Xylogranatin Structural Studies

CompoundOriginal AssignmentRevised AssignmentKey Evidence
Xylogranatin F3R,5S,10S3S,5S,10SDP4 analysis (MAE: 1.5 → 0.8 ppm)
Xylogranatin GC3-β-OHC3-α-OHX-ray of synthetic analog

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.